4,6-Dibromo-2-fluoro-3-methoxybenzoic acid

AhR Agonism Medicinal Chemistry In Vitro Pharmacology

Researchers requiring precise regioselectivity in cross-coupling rely on defined halogen substitution patterns. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid addresses key medicinal chemistry challenges: • Dual aryl bromides enable iterative Suzuki-Miyaura couplings for rapid biaryl library synthesis • Potent AhR agonism (EC50 172 nM, >58-fold vs. mono-bromo analog) supports chemical probe development • 98% purity ensures reproducible SAR data, minimizing false positives in screening cascades • Published one-step, high-yielding synthesis route facilitates seamless scale-up from mg to multi-gram quantities

Molecular Formula C8H5Br2FO3
Molecular Weight 327.93 g/mol
CAS No. 2413441-19-5
Cat. No. B6300860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2-fluoro-3-methoxybenzoic acid
CAS2413441-19-5
Molecular FormulaC8H5Br2FO3
Molecular Weight327.93 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1F)C(=O)O)Br)Br
InChIInChI=1S/C8H5Br2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13)
InChIKeyFXWKCXWCFISRPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2-fluoro-3-methoxybenzoic Acid for Research


4,6-Dibromo-2-fluoro-3-methoxybenzoic acid (CAS: 2413441-19-5) is a polyhalogenated benzoic acid derivative characterized by the substitution of bromine atoms at the 4- and 6-positions, a fluorine atom at the 2-position, and a methoxy group at the 3-position . The molecular formula is C₈H₅Br₂FO₃ and its molecular weight is 327.93 g/mol [1]. This substitution pattern confers distinct electronic and steric properties that are fundamental to its utility as a building block in medicinal chemistry and organic synthesis .

Dual bromide sites support sequential Suzuki coupling strategies
Reported AhR agonism enables chemical probe development for pathway studies
98% minimum purity specification supports reproducible SAR campaigns

Impact of Analog Substitution on Research Outcomes


The precise arrangement of halogens and the methoxy group in 4,6-dibromo-2-fluoro-3-methoxybenzoic acid creates a unique electronic environment and steric profile. Replacing it with a generic or closely related analog, such as a mono-bromo or difluoromethoxy variant, is not a viable scientific strategy because even minor structural changes can drastically alter reactivity in cross-coupling reactions and binding affinity at biological targets [1]. The specific bromine substitution pattern dictates regioselectivity in Suzuki-Miyaura couplings [2], while the collective functional groups are essential for achieving the target potency and selectivity profile observed in receptor and enzyme assays [3]. Using an analog introduces an uncharacterized variable that can derail synthetic routes or confound biological data, ultimately wasting time and resources.

Mono-bromo or difluoromethoxy analogs lack the dual coupling sites, limiting library diversification and regioselective control.

Analog substitution may abolish AhR activity; structural changes can shift binding affinity and confound biological interpretation.

Lower purity grades (e.g., 96%) introduce uncharacterized impurities that can derail catalytic cycles or create false SAR signals.

Quantitative Differentiation Evidence


AhR Agonist Activity

4,6-Dibromo-2-fluoro-3-methoxybenzoic acid demonstrates potent agonism at the human Aryl Hydrocarbon Receptor (AhR), with an EC50 of 172 nM [1]. This is in contrast to the structurally related 6-bromo-2-fluoro-3-methoxybenzoic acid, which shows no significant activity (EC50 > 10,000 nM) in the same assay, representing a >58-fold increase in potency [2].

AhR Agonism EC50
Cross-study comparable
172 nM
Mono-bromo analog: >10,000 nM
>58-fold reported difference
Reported potency shift supports AhR pathway probe selection.
Human HepG2-Lucia AhR reporter assay, 24 h.
AhR Agonism Medicinal Chemistry In Vitro Pharmacology

Purity Specification for Reliable Synthesis

The target compound is consistently available at a minimum purity of 98% , which is a standard specification for high-fidelity building blocks. In comparison, the mono-brominated analog, 6-bromo-2-fluoro-3-methoxybenzoic acid, is typically offered at 96% purity [1]. This 2% difference, while small, can be the difference between a successful catalytic cycle and an aborted one, or between a clean SAR signal and a false positive from an impurity.

Purity Specification
Specification review
98% min.
Higher purity may reduce in-house purification and improve reproducibility.
Comparator analog typically offered at 96%.
Chemical Synthesis Quality Control Procurement Specification

Regioselective Cross-Coupling Potential

The presence of two bromine atoms at the 4- and 6-positions in 4,6-dibromo-2-fluoro-3-methoxybenzoic acid provides two distinct aryl halide handles for sequential, regioselective Suzuki-Miyaura cross-couplings [1]. In contrast, a mono-bromo analog like 6-bromo-2-fluoro-3-methoxybenzoic acid allows for only a single C-C bond formation, limiting its utility as a central core for building molecular complexity . This intrinsic reactivity difference is a key differentiator for designing diversified compound libraries.

Cross-Coupling Sites
Class-level inference
Two bromide handles (4- & 6-)
Enables sequential regioselective Suzuki-Miyaura couplings.
Mono-bromo analog provides only one coupling site.
Organic Synthesis Suzuki-Miyaura Coupling Biaryl Synthesis

Quantitative High-Yield Synthesis Route from Readily Available Starting Material

A published, scalable, one-step synthesis of the target compound is achieved in quantitative yield using adapted Vilsmeier conditions [1]. The mono-brominated analog, 6-bromo-2-fluoro-3-methoxybenzoic acid, is reported to be synthesized in an 83.9% yield from the same 2-fluoro-3-methoxybenzoic acid starting material [2]. This difference represents a >16% increase in synthetic efficiency for the target compound, making it a more atom-economic and cost-effective starting point for large-scale projects.

Synthetic Yield
Cross-study comparable
Quantitative (100%) yield
Reported high efficiency supports scalable synthesis decisions.
One-step from common precursor; analog yield: 83.9%.
Process Chemistry Scale-up Synthetic Efficiency

Optimal Scientific and Industrial Applications


Chemical Probe Development for AhR Research

Given its potent agonism of the human Aryl Hydrocarbon Receptor (AhR) with an EC50 of 172 nM, this compound is an ideal starting point for developing chemical probes to study AhR-mediated signaling pathways in inflammation, immunology, and cancer biology [1]. Its >58-fold potency advantage over the mono-bromo analog provides a critical window for generating robust and selective biological data [2].

Biaryl Library Synthesis via Sequential Coupling

The presence of two distinct aryl bromide groups enables iterative Suzuki-Miyaura cross-couplings [1]. This makes the compound a highly valuable, trifunctionalized core for the rapid synthesis of diverse biaryl libraries, a key activity in medicinal chemistry and fragment-based drug discovery. Its use as a central scaffold can generate a wider array of analogs compared to a mono-functionalized benzoic acid derivative [2].

High-Fidelity Intermediate for SAR Studies

For SAR campaigns requiring a high level of precision and reproducibility, the 98% minimum purity standard ensures that observed biological effects can be attributed to the compound itself, not a contaminant [1]. This reliability is essential for building accurate pharmacophore models and for minimizing costly false positives or inconclusive data in later stages of drug discovery.

Scalable Starting Material for Process Chemistry

The existence of a published, quantitative, one-step synthesis route from a common starting material provides a clear path for scale-up [1]. For projects advancing toward preclinical development, this high-yielding route translates directly to lower manufacturing costs, reduced waste, and a more efficient overall supply chain compared to analogs that require more complex, lower-yielding syntheses [2].

Application
Selection Property
Validation Focus
AhR Pathway Probe Development
Reported AhR agonism
AhR-mediated signaling assay validation
Sequential Biaryl Library Synthesis
Dual bromide handles for coupling
Regioselective coupling assessment
High-Purity Building Block for SAR
High-purity specification
Purity-dependent reproducibility review
Scalable Synthetic Intermediate
Reported high-yield synthesis
Scalability and process efficiency review

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